molecular formula C12H15NS B061931 4-n-Butyl-2-methylphenyl isothiocyanate CAS No. 175205-37-5

4-n-Butyl-2-methylphenyl isothiocyanate

Cat. No.: B061931
CAS No.: 175205-37-5
M. Wt: 205.32 g/mol
InChI Key: BJMLHJJEHDPCKW-UHFFFAOYSA-N
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Description

4-n-Butyl-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C12H15NS. It is a member of the isothiocyanate family, which is characterized by the functional group -N=C=S. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-Butyl-2-methylphenyl isothiocyanate can be synthesized through several methods:

    From Amines and Thiophosgene: This method involves the reaction of the corresponding amine with thiophosgene.

    From Amines and Carbon Disulfide: This method uses carbon disulfide and di-tert-butyl dicarbonate as catalysts.

    From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.

Industrial Production Methods

The industrial production of this compound typically involves the reaction of phenyl isothiocyanate with the corresponding amines under mild conditions and nitrogen protection. This method is preferred due to its low toxicity, cost-effectiveness, and high yield .

Chemical Reactions Analysis

Types of Reactions

4-n-Butyl-2-methylphenyl isothiocyanate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines and alcohols.

    Hydrolysis Conditions: Typically involves water or aqueous solutions.

    Reduction Conditions: Electrochemical reduction often requires specific catalysts and controlled environments.

Major Products

    Substituted Products: Depending on the nucleophile used, various substituted products can be formed.

    Amines and Carbonyl Sulfide: Products of hydrolysis.

    Thioformamides: Products of electrochemical reduction.

Comparison with Similar Compounds

4-n-Butyl-2-methylphenyl isothiocyanate can be compared with other isothiocyanates such as:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and applications in scientific research. Its butyl and methyl substituents influence its physical and chemical properties, making it suitable for specialized applications in chemistry and biology.

Properties

IUPAC Name

4-butyl-1-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMLHJJEHDPCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427254
Record name 4-n-Butyl-2-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-37-5
Record name 4-Butyl-1-isothiocyanato-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-n-Butyl-2-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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